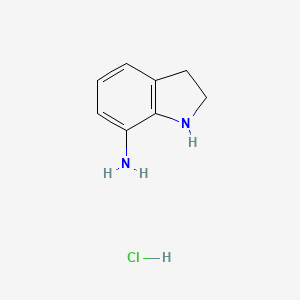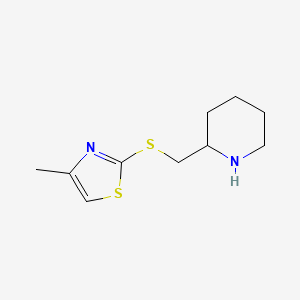![molecular formula C30H31N3O7 B13657230 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine is a modified nucleoside used primarily in the synthesis of DNA oligonucleotides. This compound is known for its role in protecting the exocyclic amine functions during the synthesis process, ensuring high coupling efficiency and high-quality oligonucleotides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine involves the protection of the 5’-hydroxyl group of cytidine with a bis(4-methoxyphenyl)phenylmethyl (DMT) group. This protection is crucial for the stepwise synthesis of oligonucleotides. The reaction typically involves the use of phosphoramidite chemistry, where the 3’-hydroxyl group is activated with a phosphoramidite reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesizers and high-throughput techniques allows for the efficient production of large quantities of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine .
化学反应分析
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield deprotected nucleosides .
科学研究应用
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of DNA oligonucleotides, which are essential for various molecular biology techniques.
Biology: The compound is used in the study of DNA-protein interactions and gene expression.
Medicine: It plays a role in the development of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: The compound is used in the production of synthetic DNA for various industrial applications
作用机制
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine involves its role as a protecting group during DNA synthesis. The DMT group protects the 5’-hydroxyl group of cytidine, preventing unwanted side reactions. This protection is crucial for the stepwise addition of nucleotides during oligonucleotide synthesis. The DMT group is removed under acidic conditions, allowing the next nucleotide to be added .
相似化合物的比较
Similar Compounds
N-Acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine: This compound has a similar structure but with an acetyl group instead of a benzoyl group.
DMT-dC(bz) Phosphoramidite: This compound is another variant used in DNA synthesis, with a benzoyl group protecting the exocyclic amine function.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine is unique due to its high coupling efficiency and the stability of the DMT protecting group. This makes it particularly useful in the synthesis of high-quality oligonucleotides .
属性
IUPAC Name |
4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)33-17-16-25(31)32-29(33)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H2,31,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENBDLQORXVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
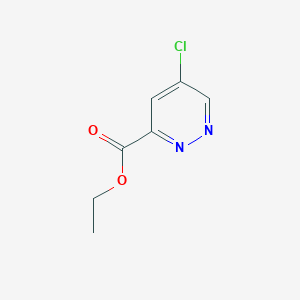
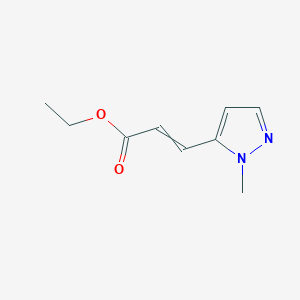
![2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657159.png)
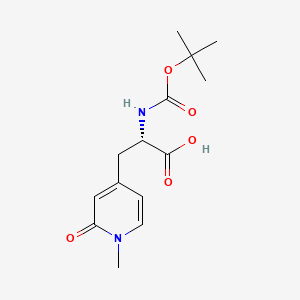
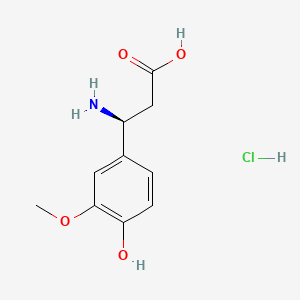
![Pyrrolo[1,2-b]pyridazine-6-carboxamide](/img/structure/B13657185.png)
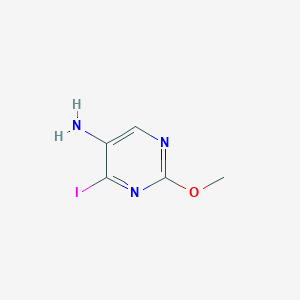
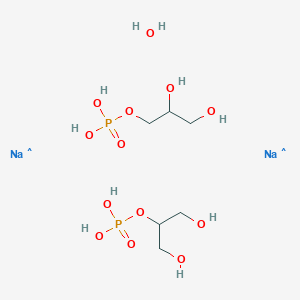
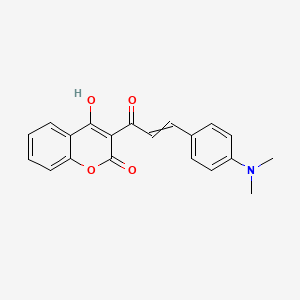
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
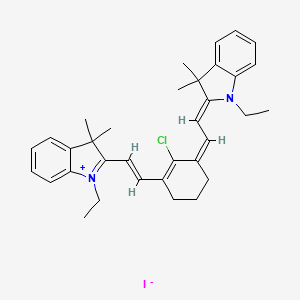
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
